molecular formula C16H17N3O4 B4626722 N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide

N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide

Cat. No.: B4626722
M. Wt: 315.32 g/mol
InChI Key: UDGDYGMGACEOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide is a synthetic organic compound that features both aromatic and heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide typically involves the following steps:

    Starting Materials: 3,4-dimethoxyaniline and pyridine-3-carboxaldehyde.

    Formation of Schiff Base: The aniline reacts with the carboxaldehyde to form a Schiff base under acidic or basic conditions.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Oxamide Formation: The amine reacts with oxalyl chloride to form the oxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form quinones.

    Reduction: The oxamide can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry.

    Biology: As a potential inhibitor of specific enzymes.

    Medicine: As a lead compound in drug discovery for treating diseases.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide
  • N’-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide
  • N’-(3,4-dimethoxyphenyl)-N-(quinolin-3-ylmethyl)oxamide

Uniqueness

N’-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide is unique due to the specific positioning of the methoxy groups and the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-13-6-5-12(8-14(13)23-2)19-16(21)15(20)18-10-11-4-3-7-17-9-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGDYGMGACEOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
Reactant of Route 2
Reactant of Route 2
N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
Reactant of Route 3
Reactant of Route 3
N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
Reactant of Route 4
Reactant of Route 4
N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
Reactant of Route 5
Reactant of Route 5
N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
Reactant of Route 6
Reactant of Route 6
N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.